3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide is an organic compound with a complex structure that includes both amino and sulfonamide functional groups
Mechanism of Action
Target of Action
Related compounds such as 3-amino-4-hydroxybenzoic acid have been found to interact with arylamine n-acetyltransferase (nat) in streptomyces griseus . NATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an arylamine, arylhydroxylamine, or arylhydrazine. They play a crucial role in the metabolism and detoxification of drugs and xenobiotics.
Mode of Action
It’s likely that the compound interacts with its target enzyme, possibly through acetylation, leading to changes in the enzyme’s activity
Biochemical Pathways
Related compounds have been implicated in the synthesis of thermostable bioplastics . The compound may also influence pathways related to the metabolism and detoxification of drugs and xenobiotics through its interaction with NATs .
Result of Action
Based on its potential interaction with nats, it may influence the metabolism and detoxification of certain substances within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide typically involves the reaction of appropriate substituted aniline derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or toluene to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)benzenesulfonamide
- 3-amino-4-methylbenzenesulfonamide
- N,N-dimethylbenzenesulfonamide
Uniqueness
3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both amino and dimethylamino groups, which can influence its reactivity and interactions with biological targets. This dual functionality can make it more versatile in various applications compared to similar compounds .
Properties
IUPAC Name |
3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12(2)10-6-5-8(7-9(10)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPAFEUKZORYQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852217-77-7 |
Source
|
Record name | 3-amino-4-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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